molecular formula C11H11N3O2 B2868271 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid CAS No. 74361-78-7

2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid

Cat. No. B2868271
CAS RN: 74361-78-7
M. Wt: 217.228
InChI Key: OGZKPGZSMQKKCO-UHFFFAOYSA-N
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Description

“2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid” is a compound with the CAS Number: 890014-48-9 . It has a molecular weight of 217.23 .


Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s worth noting that imidazole, a similar heterocyclic compound, was first synthesized using glyoxal and ammonia . Protodeboronation of alkyl boronic esters has also been reported as a method for synthesizing related compounds .


Molecular Structure Analysis

The compound has the IUPAC name (5-amino-3-phenyl-1H-pyrazol-1-yl)acetic acid . Its InChI Code is 1S/C11H11N3O2/c12-10-6-9 (8-4-2-1-3-5-8)13-14 (10)7-11 (15)16/h1-6H,7,12H2, (H,15,16) .


Physical And Chemical Properties Analysis

The compound is a powder with a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Antimicrobial Activity

Pyrazole derivatives have been recognized for their antimicrobial properties. They are often synthesized and tested against a variety of microbial strains. For instance, triazole and pyrazole compounds containing thiazole analogues have shown significant growth inhibitory activity against various microbes . The compound could potentially be synthesized and evaluated for its antimicrobial efficacy, contributing to the development of new antimicrobial agents.

Anticancer Research

In pharmacology, pyrazole derivatives are explored for their anticancer activities. Molecular docking studies have been conducted to understand the interactions of these compounds with various enzymes and receptors involved in cancer progression . The structural features of 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid could be investigated to assess its potential as an anticancer agent.

Antileishmanial and Antimalarial Applications

Pyrazole-bearing compounds are known for their antileishmanial and antimalarial effects. Some derivatives have shown superior activity compared to standard drugs in in vitro and in vivo studies . Research into the antileishmanial and antimalarial potential of 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid could lead to the development of new treatments for these diseases.

Agricultural Chemistry

In the agricultural sector, pyrazole derivatives are used to develop new agrochemicals. They can act as growth regulators, herbicides, or insecticides. The specific applications of 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid in agriculture could involve its incorporation into formulations aimed at improving crop yield and protection .

Biochemical Research

Pyrazole derivatives play a significant role in biochemistry, often serving as building blocks for synthesizing compounds with various biological activities. The biochemical applications of this compound could include its use in enzyme inhibition studies or as a precursor for synthesizing biologically active molecules .

Environmental Science

In environmental science, pyrazole derivatives could be used to develop sensors or indicators for environmental monitoring. Their chemical properties may allow them to interact with pollutants or toxins, enabling detection and measurement. The application of 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid in environmental assays could be an area of interest for researchers .

Safety and Hazards

The compound has been classified with the hazard statements H315, H319, and H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(3-amino-5-phenylpyrazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c12-10-6-9(8-4-2-1-3-5-8)14(13-10)7-11(15)16/h1-6H,7H2,(H2,12,13)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZKPGZSMQKKCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid

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